

Dazadrol (CAS 47029-84-5): A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dazadrol

Cat. No.: B1615674

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazadrol (CAS 47029-84-5) is a synthetic compound classified as a pyridinemethanol derivative. Developed in the 1970s, it has been investigated for its potential as an antidepressant. The primary mechanism of action of **Dazadrol** is the inhibition of noradrenaline (norepinephrine) reuptake, which leads to increased concentrations of this neurotransmitter in the synaptic cleft. This technical guide provides a comprehensive overview of the known physicochemical properties of **Dazadrol**, general experimental protocols for their determination, a plausible synthetic route, and a visualization of its targeted signaling pathway.

Physicochemical Properties of Dazadrol

Quantitative data for the physicochemical properties of **Dazadrol** are limited, with most available information being predicted values. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ ClN ₃ O	-
Molar Mass	287.75 g/mol	[1]
CAS Number	47029-84-5	[1]
IUPAC Name	(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-ylmethanol	[1]
SMILES	<chem>C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O</chem>	[1]
InChI	InChI=1S/C15H14ClN3O/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13/h1-8,20H,9-10H2,(H,18,19)	[1]
Predicted Boiling Point	529.7 ± 50.0 °C	
Predicted Density	1.34 ± 0.1 g/cm ³	
Predicted pKa	9.79 ± 0.29	
Predicted LogP	Not available	-
Water Solubility	Not available	-

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for **Dazadrol** is scarce, the following are standard methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs).

Melting Point Determination

The melting point of a solid API is a crucial indicator of purity and is typically determined using a melting point apparatus.

Methodology:

- A small, finely powdered sample of the compound is packed into a capillary tube.
- The capillary tube is placed in the heating block of a melting point apparatus.
- The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

Boiling Point Determination

For liquid compounds or those that can be safely heated to their boiling point without decomposition, the boiling point is determined.

Methodology:

- A small volume of the substance is placed in a test tube with a boiling chip.
- A thermometer is positioned with its bulb just above the liquid surface.
- The test tube is heated, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For pharmaceutical compounds, it is often determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

- A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).
- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

- The pKa is determined from the inflection point of the resulting titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is a common technique for its determination.

Methodology:

- A solution of the compound is prepared in a biphasic system of n-octanol and water.
- The mixture is shaken until equilibrium is reached.
- The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Water Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.

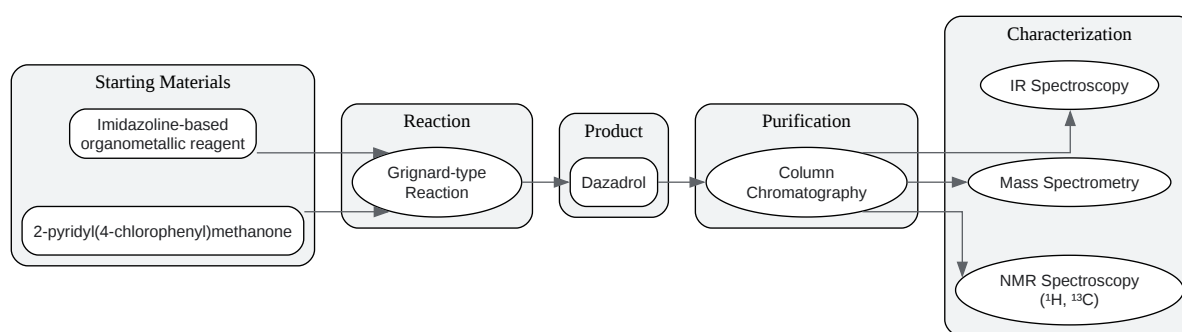
Methodology:

- An excess amount of the solid compound is added to a known volume of water at a specific temperature.
- The mixture is agitated until equilibrium is achieved (typically 24-48 hours).
- The saturated solution is filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

Synthesis and Characterization Workflow

A plausible synthetic route for **Dazadrol**, a pyridinemethanol derivative, would involve the reaction of a pyridine-based precursor with an organometallic reagent.

Plausible Synthetic Workflow:



[Click to download full resolution via product page](#)

Plausible workflow for **Dazadrol** synthesis and characterization.

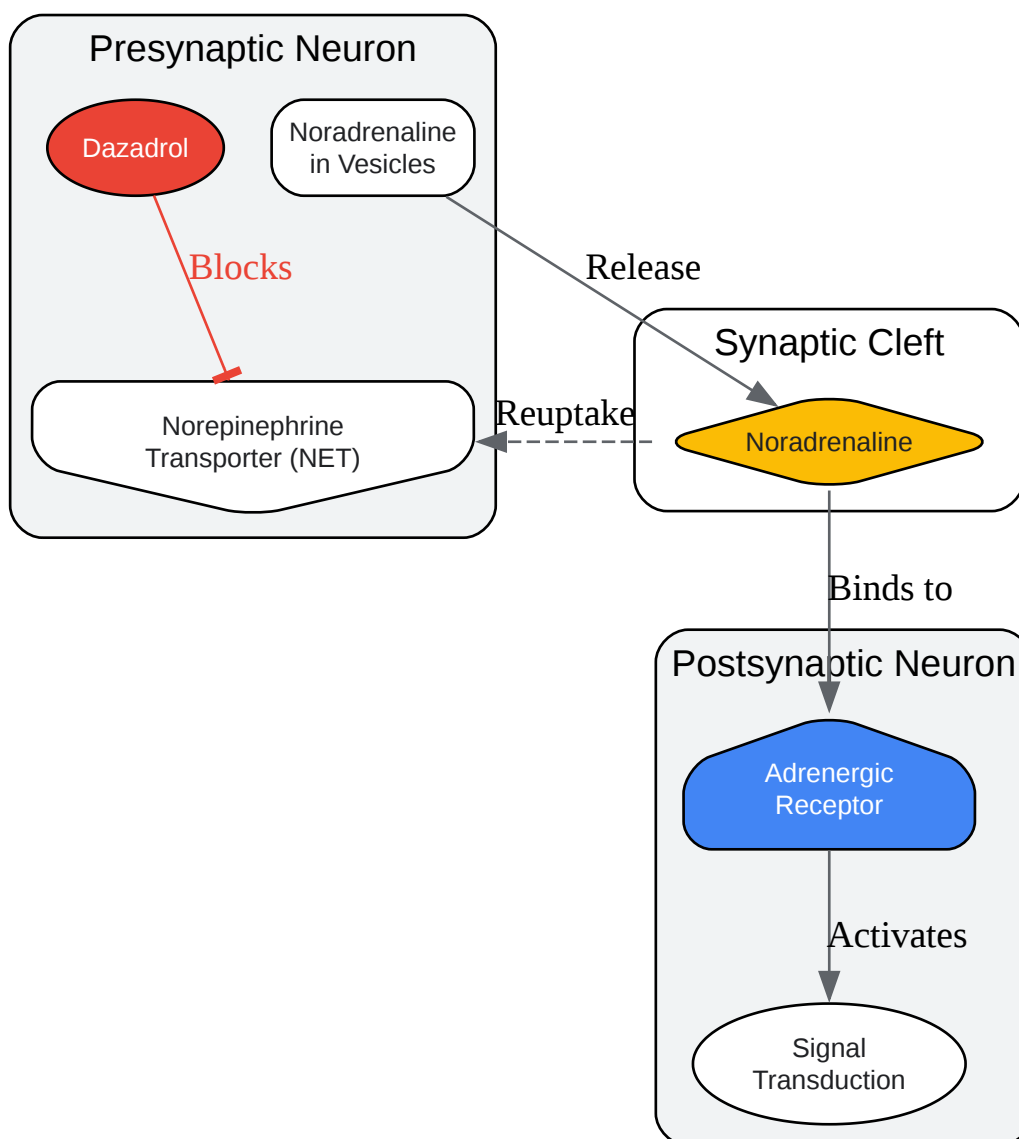
Characterization Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the chemical structure of the synthesized **Dazadrol** by identifying the chemical shifts and coupling constants of the protons and carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition.

- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the **Dazadrol** molecule, such as the O-H stretch of the alcohol and C-N bonds of the pyridine and imidazoline rings.
- High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.

Mechanism of Action: Noradrenaline Reuptake Inhibition

Dazadrol functions as a noradrenaline reuptake inhibitor. In the central nervous system, noradrenaline is released from presynaptic neurons into the synaptic cleft, where it binds to adrenergic receptors on the postsynaptic neuron, propagating a nerve signal. The action of noradrenaline is terminated by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET). **Dazadrol** blocks this transporter, leading to an accumulation of noradrenaline in the synaptic cleft and enhanced neurotransmission.



[Click to download full resolution via product page](#)

Signaling pathway of a noradrenaline reuptake inhibitor like **Dazadrol**.

Conclusion

Dazadrol is a noradrenaline reuptake inhibitor with potential antidepressant activity. While experimentally determined physicochemical data are not readily available in the public domain, this guide provides predicted values and outlines standard methodologies for their experimental determination. The provided synthesis workflow and mechanism of action diagram offer a foundational understanding for researchers and drug development.

professionals interested in this compound. Further experimental investigation is required to fully characterize the physicochemical profile of **Dazadrol** and its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Dazadrol (CAS 47029-84-5): A Technical Overview of Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615674#dazadrol-cas-47029-84-5-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

